N'-hydroxy-1-methylindole-2-carboximidamide
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Overview
Description
N’-hydroxy-1-methylindole-2-carboximidamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs Indoles are known for their biological activity and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methylindole-2-carboximidamide typically involves the reaction of 1-methylindole with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methylindole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-1-methylindole-2-carboxylic acid, while reduction may produce N’-hydroxy-1-methylindole-2-carboxamide .
Scientific Research Applications
N’-hydroxy-1-methylindole-2-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methylindole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
- N’-hydroxy-1-methyl-1H-imidazole-5-carboximidamide
- N’-hydroxy-1-methyl-1H-indole-4-carboximidamide
Uniqueness
N’-hydroxy-1-methylindole-2-carboximidamide is unique due to its specific structure and the presence of the hydroxy and carboximidamide functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N'-hydroxy-1-methylindole-2-carboximidamide |
InChI |
InChI=1S/C10H11N3O/c1-13-8-5-3-2-4-7(8)6-9(13)10(11)12-14/h2-6,14H,1H3,(H2,11,12) |
InChI Key |
ORKGNMFSFYREAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=NO)N |
Origin of Product |
United States |
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